N-Boc-3-iodo-7-methyl-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodo-7-methylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWYVSTSSJXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of N Boc 3 Iodo 7 Methyl Indole
Strategies for Functionalization at the C3-Iodo Position
The carbon-iodine bond at the C3 position of N-Boc-3-iodo-7-methyl-indole is a versatile handle for the introduction of a wide array of functional groups through various metal-catalyzed cross-coupling reactions. The electron-rich nature of the indole (B1671886) nucleus, combined with the reactivity of the C-I bond, makes this position a prime site for carbon-carbon and carbon-heteroatom bond formation.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and 3-iodoindoles are excellent substrates for this transformation. The reaction of this compound with various boronic acids or their derivatives in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C3 position. The N-Boc protecting group is generally stable under these conditions.
A typical catalytic system for the Suzuki-Miyaura coupling of 3-iodoindoles involves a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand, and a base, commonly an aqueous solution of sodium carbonate or potassium phosphate. The choice of ligand can be crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of this compound This table presents generalized conditions based on reactions with similar 3-iodoindole substrates.
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 75-95 |
| Heteroarylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-90 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 60-85 |
The Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable precursors for a variety of more complex molecules. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. The use of a copper co-catalyst, such as CuI, is crucial for the efficiency of the reaction.
Table 2: Representative Conditions for Sonogashira Cross-Coupling of this compound This table presents generalized conditions based on reactions with similar 3-iodoindole substrates.
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Arylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-60 | 80-98 |
| Alkylacetylene | Pd(PPh₃)₄ | CuI | DIPA | THF | 25-50 | 70-90 |
| Silylacetylene | Pd(OAc)₂ | CuI | Et₃N | Toluene | 40-70 | 85-95 |
The Stille coupling reaction offers another versatile method for the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.
A variety of organostannanes, including vinyl-, aryl-, heteroaryl-, and alkylstannanes, can be effectively coupled with 3-iodoindoles. The addition of a ligand, such as triphenylphosphine or triphenylarsine, is often necessary to facilitate the catalytic cycle.
Table 3: Representative Conditions for Stille Cross-Coupling of this compound This table presents generalized conditions based on reactions with similar 3-iodoindole substrates.
| Organostannane | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 100-110 | 70-90 |
| Tributyl(aryl)stannane | PdCl₂(PPh₃)₂ | - | CuI | DMF | 80-100 | 65-85 |
| Trimethyl(heteroaryl)stannane | Pd₂(dba)₃ | P(furyl)₃ | - | Dioxane | 100 | 60-80 |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 3-aminoindole derivatives. This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often providing the best results. The base, typically a sterically hindered alkoxide like sodium tert-butoxide, is also a key parameter.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound This table presents generalized conditions based on reactions with similar 3-iodoindole substrates.
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Primary alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 70-90 |
| Secondary arylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 | 65-85 |
| Amide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-80 |
Beyond the well-established palladium-catalyzed reactions, research continues to explore new metal catalysts and coupling methodologies for the functionalization of haloindoles. These emerging methods aim to expand the scope of accessible structures, improve reaction efficiency, and operate under milder conditions. For 3-iodoindoles, this includes the development of copper-, nickel-, and iron-catalyzed cross-coupling reactions. These alternative metals can offer different reactivity profiles and may be more cost-effective and sustainable than palladium. For instance, copper-catalyzed Ullmann-type couplings can be employed for the formation of C-O and C-S bonds at the C3 position. Nickel catalysis has shown promise for reductive cross-coupling reactions.
C-H Functionalization Strategies at the C7-Methyl Position and other Benzene (B151609) Core Positions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of indole scaffolds, avoiding the need for pre-functionalized starting materials. While the pyrrole (B145914) ring of indole is generally more reactive, the development of directing group strategies has enabled the selective functionalization of the benzene core C-H bonds.
For this compound, the C-H bonds at positions C4, C5, and C6, as well as the C-H bonds of the C7-methyl group, are potential sites for functionalization. The selective functionalization of the C7 position of indoles is challenging but has been achieved through directing group-assisted strategies. rsisinternational.orgacs.org These methods often involve the installation of a directing group on the indole nitrogen that can coordinate to a transition metal catalyst and direct it to a specific C-H bond. rsisinternational.orgacs.org While the Boc group itself is not a strong directing group, other groups can be employed for this purpose.
The direct functionalization of the C7-methyl group, a benzylic position, is a less explored area for indoles. However, general methods for benzylic C-H activation could potentially be applied. For instance, nickel-catalyzed benzylic C-H functionalization has been reported for toluene derivatives, and a 7-methylindole (B51510) nickel complex has been identified as an intermediate in a related transformation, suggesting the feasibility of activating this position. Radical-mediated and photocatalytic approaches are also emerging as powerful tools for benzylic C-H functionalization.
Functionalization of the other benzene core positions (C4, C5, and C6) of indoles can also be achieved through directing group strategies. The choice of the directing group and the metal catalyst can control the regioselectivity of the C-H activation. For example, different directing groups on the indole nitrogen can direct arylation to the C4, C5, C6, or C7 positions.
Site-Selective C-H Functionalization of 7-Methylindoles
Direct functionalization of the indole's benzene core (the C4 to C7 positions) is notoriously challenging due to the higher intrinsic reactivity of the pyrrole ring, particularly at the C3 and C2 positions. nih.govresearchgate.netrsc.org For a substrate like this compound, the C3 position is already blocked by an iodine atom. However, achieving selectivity at the C4, C5, or C6 positions remains a significant synthetic hurdle.
The presence of a methyl group at the C7 position influences the electronic and steric environment of the benzene ring, which can affect the regioselectivity of C-H functionalization reactions. Research into the direct functionalization of the indole core has shown that without a directing group, reactions often lack selectivity or favor the more electronically activated positions. nih.gov Transition-metal-free strategies, such as boron-mediated C-H hydroxylation, have been developed for C7 and C4 functionalization, highlighting the ongoing innovation in this field. nih.govresearchgate.net For 7-methylindoles specifically, functionalization would be targeted at the remaining C4, C5, and C6 positions, a task that typically requires strategic use of directing groups to overcome the inherent reactivity patterns of the indole nucleus.
Directing Group-Assisted Functionalization Approaches for C7-Methylated Indoles
To overcome the challenge of site-selectivity, particularly at the sterically hindered C7 position, researchers have developed numerous directing group strategies. rsc.orgnih.gov A directing group, typically installed on the indole nitrogen, coordinates to a metal catalyst and positions it in proximity to a specific C-H bond, enabling its selective activation. researchgate.net
While the N-Boc group on the target molecule is generally a poor directing group for C-H activation, other more effective groups have been identified. These include pivaloyl, hydrosilyl, and phosphinoyl groups. researchgate.netnih.gov For instance, the N-P(O)tBu2 group has been used with palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.govresearchgate.net Similarly, rhodium catalysts have been employed with various directing groups for C7 alkenylation and arylation. nih.govresearchgate.net
In the context of a C7-methylated indole, these directing group strategies would be adapted to target the remaining accessible positions on the benzene ring (C4, C5, C6) or the pyrrole ring (C2). The choice of directing group and metal catalyst is crucial for controlling the regioselectivity of the C-H functionalization. nih.govnih.gov
Table 1: Examples of Directing Groups for Indole C-H Functionalization
| Directing Group | Target Position(s) | Metal Catalyst (Example) | Reaction Type |
|---|---|---|---|
| Pivaloyl | C7 | Rhodium | Alkenylation researchgate.net |
| N-P(O)tBu₂ | C7, C6 | Palladium, Copper | Arylation nih.gov |
| Hydrosilyl | C7 | Iridium | Borylation researchgate.net |
| Hydroxamate | C7 | Rhodium | Arylation nih.gov |
C-H Borylation of Indole Scaffolds with C7-Substitution
Carbon-hydrogen (C-H) borylation is a powerful transformation that installs a versatile boronic ester functionality onto a molecule, which can then participate in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The regioselectivity of indole borylation is highly dependent on the catalyst, directing group, and substitution pattern on the indole ring. nih.gov
Iridium-catalyzed borylation has been a particularly effective method. nih.govmsu.edu For N-unprotected, 2-substituted indoles, Ir-catalyzed reactions can selectively functionalize the C7 position. msu.edu In other cases, the use of a silyl directing group on the nitrogen atom can also effectively direct borylation to the C7 position. researchgate.net For an N-acyl protected indole like this compound, ligand-free iridium catalysis typically directs borylation to the C3 position. nih.gov However, since the C3 position is already substituted in the target molecule, the reaction would likely be directed elsewhere.
Studies on C7-methyl substituted indoles have shown that iridium-catalyzed C-H borylation can proceed at the C3 position with slightly diminished regioselectivity compared to other substituted indoles. nih.gov Nickel-catalyzed methods have also been developed for the traceless, directed C3-selective C-H borylation of indoles, where an N-Bpin group, formed in situ, acts as a transient directing group. acs.org For a C3-iodo, C7-methyl substituted indole, borylation would be expected to occur at one of the remaining C-H bonds, with the precise location (C2, C4, C5, or C6) depending on the specific catalytic system employed.
Transformations Involving the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to removal under specific, typically acidic, conditions. researchgate.netorganic-chemistry.org
Selective N-Boc Deprotection Methodologies in Multi-Substituted Indoles
The removal of the N-Boc group is a critical step in many synthetic sequences. While strong acids like trifluoroacetic acid (TFA) are commonly used, the presence of other sensitive functional groups in multi-substituted indoles necessitates the development of milder and more selective methods. organic-chemistry.orgnih.gov
A variety of methodologies have been developed for N-Boc deprotection under non-traditional conditions. These include:
Basic Conditions: A catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature can efficiently cleave the N-Boc group from indoles, pyrroles, and other heterocycles. researchgate.net
Lewis Acids: Cerium(III) chloride in combination with sodium iodide in acetonitrile has been shown to selectively deprotect N-Boc groups. acs.org Aluminum chloride is another Lewis acid that can mediate this cleavage. organic-chemistry.org
Thermal Conditions: In the absence of any acid catalyst, N-Boc groups can be removed thermally in continuous flow systems, with the required temperature depending on the nature of the amine and solvent. nih.gov
Oxalyl Chloride: A mild method using oxalyl chloride in methanol at room temperature has been reported for the deprotection of a structurally diverse set of N-Boc compounds. nih.govuky.edu
Table 2: Selected Mild N-Boc Deprotection Methods
| Reagent/Condition | Solvent | Temperature | Reference |
|---|---|---|---|
| NaOMe (catalytic) | Methanol | Room Temp | researchgate.net |
| Oxalyl Chloride | Methanol | Room Temp | nih.govuky.edu |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | acs.org |
| Thermal (Continuous Flow) | Methanol | 180-250 °C | nih.gov |
Chemoselective Deprotection in the Presence of Other Functional Groups
Chemoselectivity is paramount when deprotecting a molecule with multiple reactive sites, such as this compound. The key challenge is to remove the Boc group without affecting the C-I bond, which can be susceptible to reduction or other transformations, or the methyl group.
Many of the milder deprotection methods exhibit excellent functional group tolerance. For instance, the use of oxalyl chloride in methanol is compatible with various functional groups, including halogens like iodo, chloro, and bromo. nih.govuky.edu Similarly, deprotection using bismuth(III) trichloride has been shown to be selective for the N-Boc group in the presence of other acid-labile groups like tert-butyl esters. researchgate.net Thermal deprotection in continuous flow also offers a high degree of selectivity, as different types of N-Boc groups (e.g., aryl vs. alkyl) can be removed at different temperatures, suggesting good potential for chemoselectivity with other functional groups. nih.gov
Impact of N-Boc Protection on Indole Ring Reactivity and Regioselectivity
The installation of an N-Boc group significantly alters the electronic properties and reactivity of the indole ring. As an electron-withdrawing group, the Boc substituent decreases the nucleophilicity of the indole, particularly at the C3 position. This deactivation can be synthetically useful, preventing unwanted side reactions during transformations elsewhere on the molecule.
The N-Boc group also plays a crucial role in directing metallation reactions. While direct lithiation of N-H indole occurs at the nitrogen, the N-Boc group facilitates regioselective lithiation at the C2 position. acs.org This allows for the introduction of a wide variety of electrophiles specifically at C2, a position that is typically less reactive than C3.
Furthermore, the nature of the N-protecting group can fundamentally alter the outcome of reactions. In nickel-catalyzed dearomative arylboration of indoles, for example, the choice of N-protecting group dictates whether the reaction produces C2- or C3-borylated indolines. acs.org This highlights the profound influence of the N-substituent on the regioselectivity of addition reactions to the indole's C2-C3 double bond. The presence of the N-Boc group is therefore a key strategic element in controlling the reactivity and functionalization of the indole scaffold.
Mechanistic Investigations and Advanced Computational Studies
Reaction Mechanism Elucidation for Synthesis and Transformation Pathways
The synthesis and subsequent transformations of N-Boc-3-iodo-7-methyl-indole are governed by well-established yet nuanced reaction mechanisms.
Synthesis Pathway: Electrophilic Iodination
The formation of this compound typically proceeds via a two-step sequence starting from 7-methyl-indole.
N-Protection: The indole (B1671886) nitrogen is first protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group. This step involves the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of the Boc anhydride, followed by the departure of a tert-butoxide group and a proton loss. The N-Boc group serves to decrease the electron density of the pyrrole (B145914) ring, making it less prone to undesired side reactions and improving solubility in organic solvents.
Regioselective Iodination: The N-protected 7-methyl-indole then undergoes electrophilic iodination. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic due to the delocalization of the nitrogen lone-pair electrons. researchgate.net The reaction is typically carried out using an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl). The mechanism is a classic electrophilic aromatic substitution (SEAr):
The π-system of the indole ring, primarily the C2-C3 double bond, attacks the electrophilic iodine atom.
This forms a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, with the positive charge delocalized over the ring and the iodine atom attached to C3.
A weak base, such as succinimide (B58015) anion (in the case of NIS) or chloride (for ICl), removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.
Transformation Pathways: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond at the C3 position is a key functional handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations, such as Suzuki, Sonogashira, or Heck coupling, follows a well-defined catalytic cycle.
Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate.
Transmetalation (for Suzuki/Stille coupling) or Alkyne Coordination/Insertion (for Sonogashira/Heck): In a Suzuki coupling, a boronic acid (in the form of an 'ate' complex) transfers an organic group to the palladium(II) center. In a Sonogashira coupling, a copper(I)-acetylide coordinates to the palladium, followed by transfer of the alkynyl group.
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) center, which forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Theoretical and Computational Chemistry Approaches for Indole Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reactivity of indole derivatives. nih.gov These methods provide quantitative insights that complement experimental observations.
For this compound, theoretical approaches can rationalize the high regioselectivity observed in its synthesis and functionalization.
Frontier Molecular Orbital (FMO) Analysis: FMO theory is used to predict the most likely sites for chemical reactions. For N-Boc-7-methyl-indole, calculations consistently show that the Highest Occupied Molecular Orbital (HOMO) has its largest coefficient at the C3 position. This high HOMO density signifies that C3 is the most electron-rich and nucleophilic site, making it the preferred point of attack for electrophiles like I⁺.
Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. nih.gov These calculations reveal the electron distribution across the molecule, confirming the high electron density at C3 relative to other positions.
Transition State Modeling: Computational chemists can model the transition states of reaction pathways, such as the formation of the sigma complex during iodination or the oxidative addition step in cross-coupling. nih.gov By comparing the activation energies (the energy barriers to reach the transition state) for reactions at different positions (e.g., C2 vs. C3), it can be demonstrated that the pathway via C3 attack is significantly lower in energy, thus explaining the observed selectivity. nih.gov
Below is a table summarizing computational methods frequently employed in the study of indole reactivity.
| Computational Method | Application in Indole Chemistry | Typical Software | Reference |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of reaction energies, and prediction of reaction pathways. | Gaussian, ORCA | nih.gov, nih.gov |
| Møller-Plesset Perturbation Theory (MP2) | Used for higher accuracy energy calculations, often as a benchmark for DFT results. | Gaussian | nih.gov |
| Natural Bond Orbital (NBO) | Analysis of charge distribution, orbital interactions, and resonance structures. | NBO Program | nih.gov |
| Frontier Molecular Orbital (FMO) | Identification of reactive sites (HOMO for nucleophiles, LUMO for electrophiles) to predict selectivity. | Most packages | nih.gov |
Understanding Regioselectivity and Stereoselectivity in Functionalization Reactions of Substituted Indoles
The functionalization of the indole ring is a delicate interplay of inherent electronic properties, steric hindrance, and the influence of substituents.
Regioselectivity:
The term regioselectivity refers to the preference for a reaction to occur at one specific position over all other possible positions. In the context of this compound, several factors dictate this selectivity.
Inherent Reactivity of the Indole Nucleus: As established by computational studies, the C3 position of the indole ring is intrinsically the most nucleophilic. This makes direct electrophilic attack at other positions, such as C2, C4, C5, C6, or C7, kinetically unfavorable without the use of specific directing groups or blocking strategies. beilstein-journals.orgnih.gov
Role of the N-Boc Protecting Group: The N-Boc group is sterically bulky and electron-withdrawing. Its steric bulk can hinder access to the C2 and C7 positions, further favoring reactions at the more accessible C3 site. Electronically, while it deactivates the ring towards electrophilic attack compared to an N-H indole, the C3 position remains the most reactive site.
Influence of the C7-Methyl Group: The methyl group at C7 is a weak electron-donating group. It slightly increases the electron density of the benzenoid ring. However, its effect is generally insufficient to override the powerful directing effect of the pyrrole nitrogen, which strongly activates the C3 position. beilstein-journals.org In certain reactions, such as directed metalation, the C7-methyl group can influence reactivity at the adjacent C6 position, but for electrophilic substitutions, C3 remains dominant.
Directing Groups for Alternative Functionalization: While C3 is the default reactive site, chemists have developed strategies to functionalize other positions. This often involves installing a directing group on the indole nitrogen that can chelate to a metal catalyst and guide the reaction to a specific C-H bond, such as at the C2 or C7 position. researchgate.net The N-Boc group itself is not typically a strong directing group for C-H activation.
The following table provides examples of regioselectivity in indole reactions.
| Reaction Type | Reagent/Catalyst | Major Product Position | Controlling Factor | Reference |
| Nitration | CF₃COONO₂ | C3 | Inherent nucleophilicity of C3 | nih.gov |
| Hydroindolation | TsOH | C3 | Formation of the most stable carbocation intermediate | mdpi.com |
| C-H Arylation | Pd catalyst with N-P(O)tBu₂ directing group | C7 | Chelation-assisted C-H activation | researchgate.net |
| Nucleophilic Addition to Indolyne | Nucleophile | C5 or C6 | Aryne distortion and electronic polarization | acs.org, nih.gov |
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. For reactions involving the aromatic core of this compound, stereoselectivity is not a primary concern as the ring itself is planar and achiral. However, it becomes a critical consideration when a new chiral center is created during a functionalization reaction. For example, in a Heck coupling of this compound with a prochiral alkene, two enantiomers or diastereomers could be formed. In such cases, the use of chiral ligands on the palladium catalyst can induce stereoselectivity by creating diastereomeric transition states with different energy levels, favoring the formation of one stereoisomer over the other. Computational modeling is often used to predict the most stable transition state geometry and thus the major stereoisomer formed.
Current Challenges and Future Research Directions
Development of Novel and Sustainable Methodologies for Indole (B1671886) Functionalization
A significant challenge in modern chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. researchgate.net The functionalization of indoles is increasingly guided by the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and utilizing sustainable resources. researchgate.netnih.gov
Key areas of development include:
Metal-Free Catalysis: While transition-metal catalysis has been pivotal, there is a growing emphasis on metal-free methodologies to enhance sustainability, reduce costs, and minimize environmental impact. researchgate.net These approaches often utilize organocatalysts or even catalyst-free conditions. researchgate.netacs.org For instance, a catalyst-free, one-pot multicomponent reaction has been developed to synthesize densely functionalized indole-pyrrole conjugates using green solvents. acs.org
Eco-Friendly Solvents: Researchers are moving away from high-boiling point, hazardous solvents like DMF and DMSO. organic-chemistry.org Significant progress has been made in using environmentally friendly solvents such as water, ethanol, and propylene (B89431) carbonate. nih.govrsc.orgresearchgate.net Water, in particular, shows great potential for the direct functionalization of indoles, aligning with the goals of green chemistry. nih.govresearchgate.net
Energy-Efficient Synthesis: Microwave-assisted reactions represent a significant advance, offering rapid, efficient, and convenient routes to indole derivatives. tandfonline.com Similarly, ultrasound irradiation has been employed in solvent-free conditions to produce good to excellent yields of functionalized indoles. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and operational simplicity, allowing the construction of complex molecules in a single step. rsc.orgnih.gov A novel isocyanide derived from indole has been successfully used in various MCRs to create unique, drug-like scaffolds that would otherwise require lengthy synthetic sequences. nih.gov
| Methodology | Key Features | Catalyst/Conditions | Solvent | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis | De novo assembly of the indole core from simple precursors. | Acid-induced cyclization, no metal catalyst. | Ethanol | rsc.org |
| Electrochemical C-H Amination | Metal-free synthesis of indoline (B122111) and indole derivatives. | Iodine as mediator. | Not specified | organic-chemistry.org |
| Bis-indole Synthesis | Clean, economical, and efficient synthesis at room temperature. | Molecular iodine. | Propylene Carbonate | researchgate.net |
| Microwave-Assisted Synthesis | Rapid, environment-friendly, and proficient synthesis. | Varies (e.g., p-TSA, acidic alumina). | Varies or solvent-free. | researchgate.nettandfonline.com |
| Biochar-Modified Catalysis | Versatile synthesis of bis-indoles using a sustainable catalyst. | Biochar-modified g-C3N4·SO3H. | Water | rsc.org |
Expanding the Scope of C-H Activation and Late-Stage Functionalization of Indoles
Direct C-H functionalization has emerged as a powerful tool for modifying indoles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net However, achieving site-selectivity remains a significant hurdle due to the presence of multiple C-H bonds with varying reactivity. nih.gov Much of the early success focused on the electron-rich C2 and C3 positions of the pyrrole (B145914) ring. rsc.org The primary challenge now lies in selectively functionalizing the C-H bonds of the benzene (B151609) core (C4, C5, C6, and C7). nih.gov
Future research directions in this area include:
Achieving Site-Selectivity: The functionalization of the C7 position is particularly difficult due to the inherent reactivity of the pyrrole ring. rsc.org A key strategy to overcome this is the use of directing groups attached to the indole nitrogen. nih.govresearchgate.net Bulky and specifically designed directing groups, such as phosphinoyl or pivaloyl groups, can steer transition metal catalysts to otherwise inaccessible positions like C7. researchgate.netresearchgate.net The development of new directing groups that can be easily attached and removed is a continuing area of focus. nih.gov
Late-Stage Functionalization (LSF): Applying C-H activation to the late stages of synthesis allows for the direct modification of complex molecules, such as natural products, drugs, and peptides, without the need for de novo synthesis. nih.govchemrxiv.orgacs.org This is crucial for drug discovery and development, enabling the rapid generation of analog libraries. chemrxiv.orgacs.org For example, rhodium-carbenoid insertion has been successfully used for the intermolecular C-H functionalization of complex alkaloids containing nucleophilic amines. nih.gov Similarly, photoredox catalysis has enabled the C-H amidation of N-unprotected indoles and tryptophan-containing peptides. acs.orgnih.gov
Diversifying Reaction Types: While C-H arylation is well-established, research is expanding to include a wider range of transformations on the indole core. rsc.org This includes olefination, acylation, alkylation, silylation, and carbonylation at specific sites, which will provide access to a more diverse array of functionalized indoles. nih.gov A recent breakthrough demonstrated the selective alkylation of indoles at the elusive C5 position using a copper catalyst, a reaction guided by quantum chemical modeling. bioengineer.org
| Position | Strategy | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| C7 | Phosphinoyl directing group | Pd(OAc)2 / Pyridine-type ligand | Directs C-H arylation to the C7 position. | researchgate.net |
| C7 | N-P(O)tBu2 directing group | Palladium | Enables C7 arylation. | nih.gov |
| C6 | N-P(O)tBu2 directing group | Copper | Directs C6 arylation. | nih.gov |
| C5 | 3-benzoyl directing group | Copper | Enables direct C5-H alkylation. | bioengineer.org |
| C4 | Pivaloyl group at C3 | Palladium | Directs C4 arylation. | nih.gov |
| C2 | π-Bond direction | NiCl2 | Achieves C2 amination with N-heteroarenes. | chemrxiv.org |
Advanced Synthetic Strategies for Highly Functionalized Indole Building Blocks
The synthesis of highly substituted indoles is crucial as these compounds serve as versatile building blocks for complex natural products and pharmaceuticals. nih.govnih.govnih.gov Traditional methods often lack the efficiency and regiocontrol needed to access indoles with multiple substituents, particularly on the benzenoid ring. nih.gov Consequently, there is a continuous demand for advanced strategies that provide modular and efficient access to these complex scaffolds. researchgate.net
Current and future efforts are focused on:
Intramolecular Cycloaddition Strategies: These methods provide a powerful way to construct the bicyclic indole ring system directly from acyclic precursors. nih.gov For example, an intramolecular [4+2] cycloaddition of ynamides and conjugated enynes has proven effective for building indolines and indoles with multiple substituents on the six-membered ring. nih.govresearchgate.net This approach is highly modular, making it suitable for creating libraries of diverse indole derivatives. nih.gov
Palladium-Catalyzed Coupling Reactions: Cross-coupling reactions are indispensable for creating highly functionalized indoles. Building blocks like 3-iodoindoles, which are structurally related to N-Boc-3-iodo-7-methyl-indole, are excellent substrates for Sonogashira, Suzuki, and Stille coupling reactions. nih.govmdpi.com These reactions allow for the introduction of a wide variety of substituents at the C3 position, leading to 1,2,3-trisubstituted indoles. nih.gov This chemistry has been successfully applied to both solution-phase and solid-support synthesis for generating compound libraries. nih.gov
Carbonylative Approaches: Carbonylation reactions offer a powerful method for introducing a C1 building block into organic substrates. nih.gov Recent advances have utilized palladium-catalyzed carbonylation for both the synthesis of the indole core and its subsequent functionalization, such as the regioselective synthesis of indol-3-α-ketoamides. nih.govbeilstein-journals.org
Development of Novel Precursors: The design and synthesis of novel, versatile precursors are key to expanding the chemical space of functionalized indoles. nih.gov The development of new isonitrile-alkyne radical cascades and the use of diynamides as reactive components in cycloadditions are examples of how innovative building blocks can open new synthetic pathways. nih.govarizona.edu
| Method | Precursors | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | Ynamides and conjugated enynes | Thermal or Lewis acid-catalyzed cycloaddition | Indoles with multiple substituents on the benzenoid ring | nih.govresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | 3-Iodoindoles and boronic acids or terminal acetylenes | Sonogashira or Suzuki coupling | 1,2,3-Trisubstituted indoles | nih.gov |
| Iodocyclization & Cross-Coupling | N,N-dialkyl-o-(1-alkynyl)anilines | Iodocyclization followed by Pd-catalyzed couplings | Diverse library of highly substituted indoles | nih.gov |
| Multi-Component Reaction (MCR) | Indole isocyanides, aldehydes, amines, carboxylic acids | Ugi or Passerini reactions | Complex, drug-like indole scaffolds | nih.gov |
| Carbonylative Cyclization | Functionalized 2-alkynylanilines | Pd(II)-catalyzed double cyclization with CO | Fused indole systems | beilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
